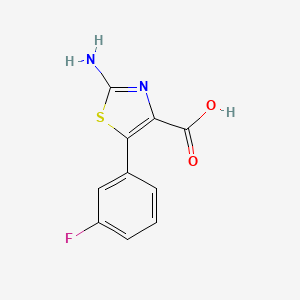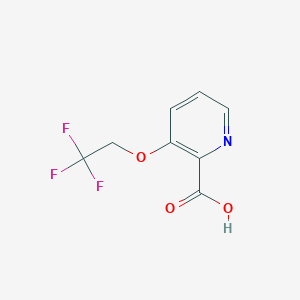
2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene
Descripción general
Descripción
“2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 143582-95-0 . It has a molecular weight of 347.13 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene” is 1S/C14H10BrF3O2/c15-12-8-11 (20-14 (16,17)18)6-7-13 (12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 . This provides a standardized way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Aryne Route to Naphthalenes
One significant application involves the transformation of 1-bromo-4-(trifluoromethoxy)benzene in the generation of aryne intermediates, which are crucial for synthesizing naphthalene derivatives. The study by Schlosser and Castagnetti (2001) demonstrated that upon treatment with lithium diisopropylamide (LDA), 1-bromo-4-(trifluoromethoxy)benzene can undergo a temperature-dependent reaction to produce 1,2-dehydro-4-(trifluoromethoxy)benzene, an aryne intermediate. This intermediate can be trapped with furan to yield cycloadducts, leading to 1- and 2-(trifluoromethoxy)naphthalenes, indicating its potential in synthesizing complex organic molecules (Schlosser & Castagnetti, 2001).
Radical Addition Reactions
In another study, Yorimitsu et al. (2001) explored the bromine atom-transfer radical addition reactions in aqueous media, showing how bromine atoms can be transferred to alkenes using triethylborane. While this study does not directly involve 2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene, it sheds light on the broader context of bromine-related reactions in organic synthesis, potentially applicable for derivatives of the compound (Yorimitsu et al., 2001).
Benzylation of Alcohols
Furthermore, Poon and Dudley (2006) discussed a benzylation method using a pyridinium salt, showcasing a strategy for converting alcohols into benzyl ethers. This method's efficiency and applicability to a wide range of alcohols highlight the versatility of benzyloxy compounds in facilitating ether synthesis, potentially including 2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene as a reagent or intermediate (Poon & Dudley, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mecanismo De Acción
Mode of Action
The mode of action of 2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene involves a process known as nucleophilic aromatic substitution . In this process, a strong base removes a hydrogen from the carbon adjacent to that bearing the leaving group, resulting in an elimination reaction that forms a triple bond .
Biochemical Pathways
It’s worth noting that the compound’s trifluoromethoxy group is finding increased utility as a substituent in bioactives .
Pharmacokinetics
It’s known that the trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity , which could impact the compound’s bioavailability.
Propiedades
IUPAC Name |
1-bromo-2-phenylmethoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O2/c15-12-7-6-11(20-14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBFTWSQDYFDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



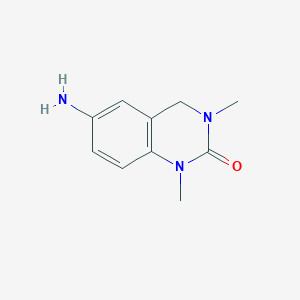
![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)

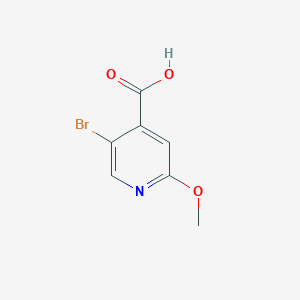
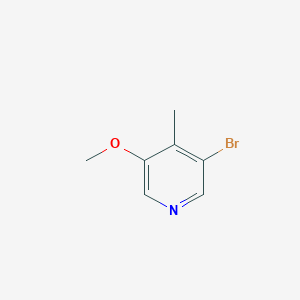
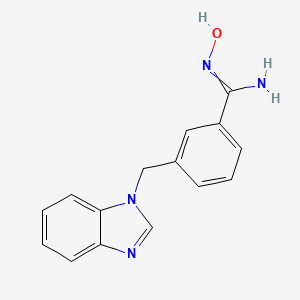
![Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1528963.png)
![4-Bromothieno[3,2-c]pyridine](/img/structure/B1528964.png)

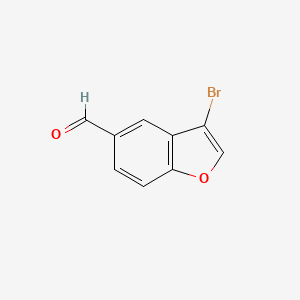
![2-Amino-4H-thiazolo[5,4-b]pyridin-5-one](/img/structure/B1528969.png)
![2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1528972.png)
